

Measuring the Lipophilicity of Adamantane Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-Isothiocyanto-3,5-dimethyladamantane*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and drug development. The unique physicochemical properties of the adamantane cage, particularly its high lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Accurate measurement of lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (log P) or distribution coefficient (log D), is therefore a critical step in the development of adamantane-based therapeutics.

These application notes provide detailed protocols for the experimental determination of lipophilicity of adamantane compounds using the traditional shake-flask method and the high-throughput friendly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Additionally, an overview of computational approaches for in silico prediction of lipophilicity is presented.

Data Presentation: Lipophilicity of Adamantane Compounds

The following table summarizes experimentally determined and computationally predicted logP values for a selection of adamantane compounds. This data can serve as a reference for researchers working with similar structures.

Compound Name	Structure	Experimental logP	Computational logP (ALOGPs)	Method
Adamantane	C ₁₀ H ₁₆	3.33	2.89	Shake-Flask
1-Adamantanol	C ₁₀ H ₁₆ O	2.36	2.15	Shake-Flask
2-Adamantanol	C ₁₀ H ₁₆ O	2.28	2.15	Shake-Flask
1-Adamantanamine (Amantadine)	C ₁₀ H ₁₇ N	2.26	2.07	Shake-Flask
Rimantadine	C ₁₂ H ₂₁ N	2.95	2.87	Shake-Flask
Memantine	C ₁₂ H ₂₁ N	3.25	3.14	Shake-Flask
1-Adamantyl acetate	C ₁₂ H ₁₈ O ₂	3.44	3.21	RP-HPLC
1-Adamantane carboxylic acid	C ₁₁ H ₁₆ O ₂	2.79	2.55	Shake-Flask

Experimental Protocols

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold-standard for logP determination due to its direct measurement principle. It is particularly suitable for generating accurate data for a limited number of compounds.

Principle: A solution of the adamantane compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer for ionizable compounds), at a constant temperature. After reaching equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Materials:

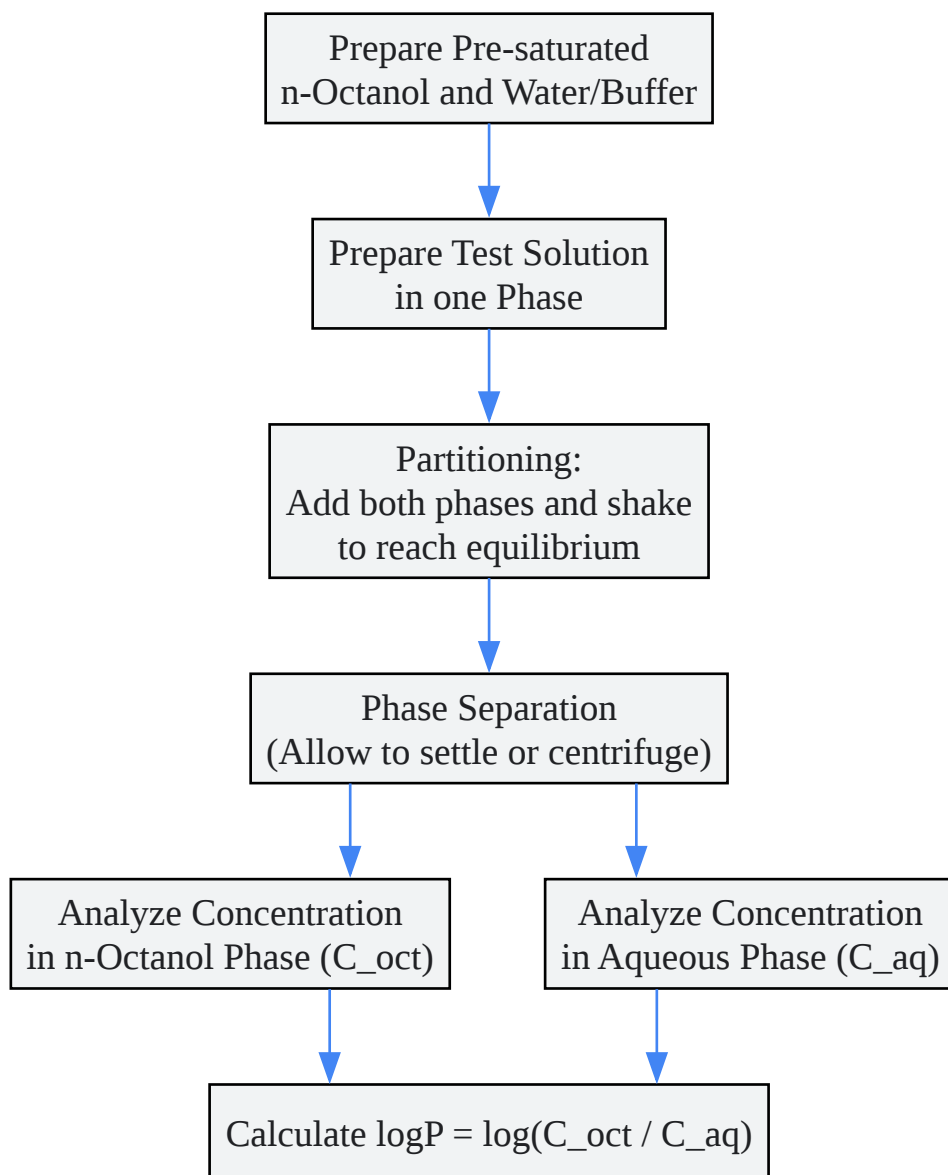
- Test adamantane compound
- n-Octanol (HPLC grade, pre-saturated with water)
- Water (HPLC grade, pre-saturated with n-octanol)
- Buffer solution (e.g., phosphate buffer, pH 7.4 for logD determination)
- Glassware: Separatory funnels or screw-cap tubes with inert liners
- Shaker or rotator
- Centrifuge (optional, for phase separation)
- Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, GC)

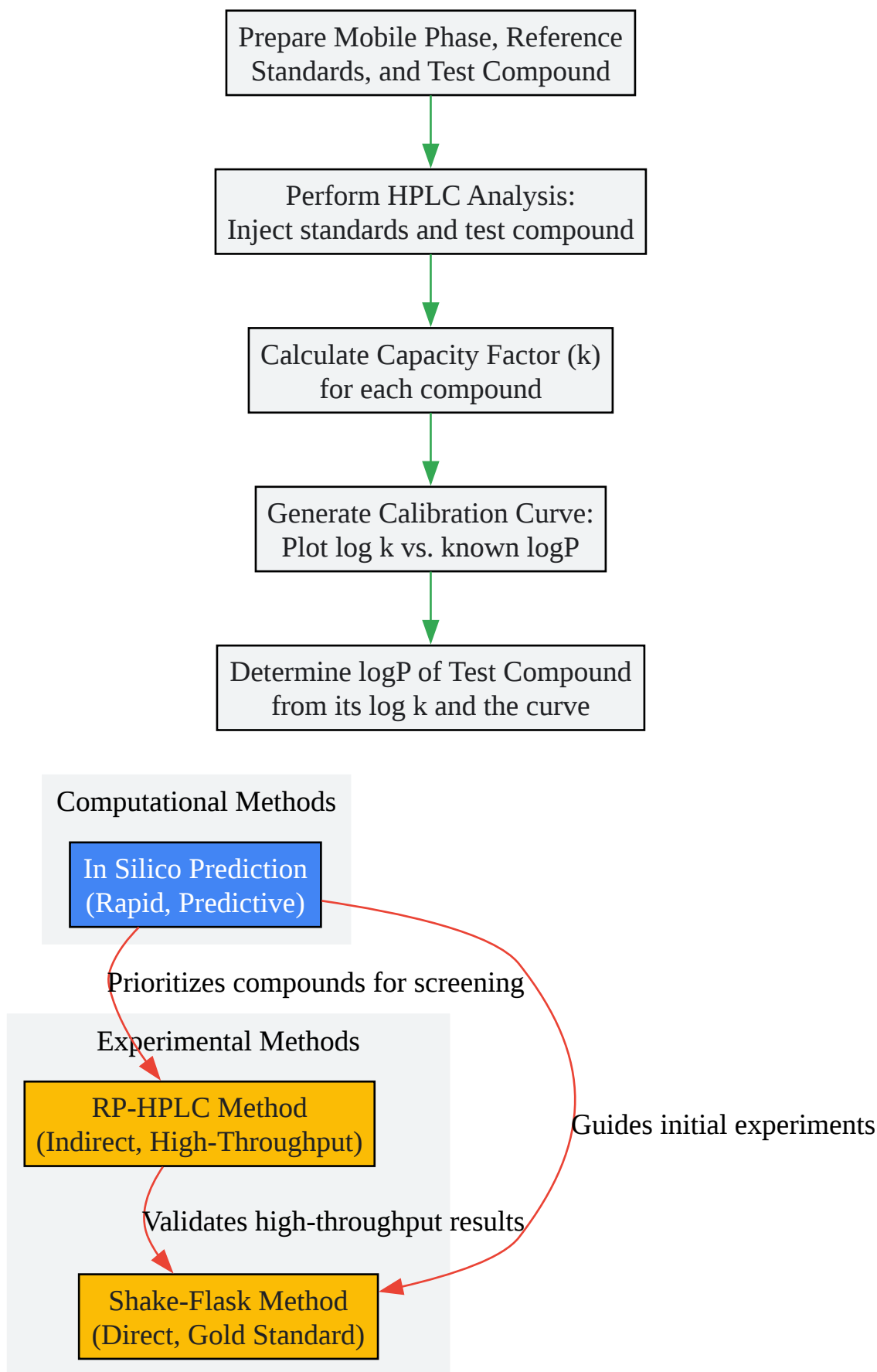
Protocol:

- Preparation of Solvents:
 - Mix n-octanol and water (or buffer) in a large vessel and shake vigorously for 24 hours.
 - Allow the phases to separate completely. These pre-saturated solvents will be used for the experiment.
- Preparation of Test Solution:
 - Accurately weigh a small amount of the adamantane compound and dissolve it in the pre-saturated n-octanol or water phase. The initial concentration should be low enough to avoid saturation in either phase. For highly lipophilic adamantanes, initial dissolution in n-octanol is recommended.
- Partitioning:
 - Add a known volume of the test solution and the other pre-saturated solvent to a separatory funnel or tube. A typical volume ratio is 1:1, but this can be adjusted based on the expected logP.

- Shake the vessel for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. The optimal shaking time should be determined experimentally for each compound. For highly hydrophobic adamantane derivatives, longer equilibration times may be necessary.
- Phase Separation:
 - Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
- Sample Analysis:
 - Carefully withdraw an aliquot from each phase for concentration analysis.
 - Determine the concentration of the adamantane compound in the n-octanol (C_{oct}) and aqueous (C_{aq}) phases using a suitable analytical method.
- Calculation of logP:
 - The partition coefficient (P) is calculated as: $P = C_{oct} / C_{aq}$
 - The lipophilicity is expressed as: $\log P = \log_{10}(P)$

Workflow for the Shake-Flask Method:





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